Trimethylolpropane trioctanoate
Overview
Description
Trimethylolpropane trioctanoate is an ester derived from trimethylolpropane and octanoic acid. It is a colorless to pale yellow liquid with excellent lubricating properties, making it a valuable component in various industrial applications. This compound is known for its high thermal stability, low volatility, and biodegradability, which makes it an environmentally friendly alternative to traditional lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolpropane trioctanoate is synthesized through the esterification of trimethylolpropane with octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Trimethylolpropane+3Octanoic Acid→Trimethylolpropane Trioctanoate+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. The reactants are fed into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and water is continuously removed to shift the equilibrium towards the formation of the ester. The final product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane trioctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the reaction of the ester with water to produce trimethylolpropane and octanoic acid. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid, and is usually performed under reflux conditions.
Major Products Formed
Hydrolysis: Trimethylolpropane and octanoic acid.
Transesterification: A new ester and the corresponding alcohol.
Scientific Research Applications
Trimethylolpropane trioctanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a base stock in the formulation of biodegradable lubricants and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Medicine: Explored as a component in medical lubricants and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of high-performance lubricants for automotive and industrial machinery, as well as in the formulation of hydraulic fluids and metalworking fluids.
Mechanism of Action
The primary mechanism of action of trimethylolpropane trioctanoate in lubricating applications involves the formation of a thin film on the surface of moving parts. This film reduces friction and wear by preventing direct contact between the surfaces. The compound’s high thermal stability and low volatility ensure that the lubricating film remains intact under high-temperature conditions, providing consistent performance.
Comparison with Similar Compounds
Similar Compounds
- Trimethylolpropane trioleate
- Trimethylolpropane trimethylate
- Pentaerythritol tetraoctanoate
Comparison
Trimethylolpropane trioctanoate is unique due to its combination of high thermal stability, low volatility, and excellent lubricating properties. Compared to trimethylolpropane trioleate, it has a higher oxidative stability, making it more suitable for high-temperature applications. Trimethylolpropane trimethylate, on the other hand, has lower viscosity and is less effective as a lubricant. Pentaerythritol tetraoctanoate, while also a good lubricant, is more expensive to produce and has a higher environmental impact.
Properties
IUPAC Name |
2,2-bis(octanoyloxymethyl)butyl octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O6/c1-5-9-12-15-18-21-27(31)34-24-30(8-4,25-35-28(32)22-19-16-13-10-6-2)26-36-29(33)23-20-17-14-11-7-3/h5-26H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWHTGSLDKKCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014644 | |
Record name | 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4826-87-3 | |
Record name | Trimethylolpropane trioctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4826-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexanoic acid, 2-ethyl-2-(((1-oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 1,1'-[2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl dioctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLPROPANE TRICAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12SZ34PNBO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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